molecular formula C16H26N2O5S B12891986 N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide CAS No. 88301-69-3

N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide

Cat. No.: B12891986
CAS No.: 88301-69-3
M. Wt: 358.5 g/mol
InChI Key: DYRQLSFHBAVOJG-UHFFFAOYSA-N
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Description

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,4,5-trimethoxybenzenesulfonamide is a complex organic compound featuring a pyrrolidine ring, a sulfonamide group, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,4,5-trimethoxybenzenesulfonamide typically involves the reaction of 2,4,5-trimethoxybenzenesulfonyl chloride with N-((1-ethylpyrrolidin-2-yl)methyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,4,5-trimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4,5-trimethoxybenzoic acid, while reduction of the sulfonamide group can produce the corresponding amine .

Scientific Research Applications

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,4,5-trimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,4,5-trimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to act as a selective antagonist of certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-Ethylpyrrolidin-2-yl)methyl)urea
  • N-((1-Ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide
  • N-Methyl-2-pyrrolidone

Uniqueness

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,4,5-trimethoxybenzenesulfonamide is unique due to its combination of a pyrrolidine ring, multiple methoxy groups, and a sulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

88301-69-3

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzenesulfonamide

InChI

InChI=1S/C16H26N2O5S/c1-5-18-8-6-7-12(18)11-17-24(19,20)16-10-14(22-3)13(21-2)9-15(16)23-4/h9-10,12,17H,5-8,11H2,1-4H3

InChI Key

DYRQLSFHBAVOJG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNS(=O)(=O)C2=C(C=C(C(=C2)OC)OC)OC

Origin of Product

United States

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